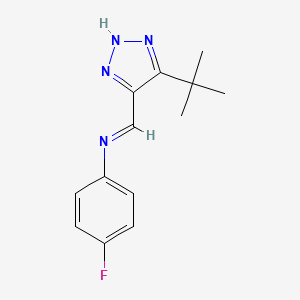
1,2,3-Triazole, 4-tert-butyl-5-(4-fluorophenyliminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline is a synthetic organic compound that features a triazole ring, a tert-butyl group, and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Fluoroaniline Moiety: The final step involves the condensation of the triazole derivative with 4-fluoroaniline under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, leading to higher purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroaniline moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Catalysis: The triazole ring and tert-butyl group make this compound a potential ligand for metal catalysts, improving their efficiency and selectivity in various reactions.
Mechanism of Action
The mechanism of action of N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the fluoroaniline moiety may interact with biological targets, influencing cellular pathways and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-chloroaniline
- N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-bromoaniline
- N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-iodoaniline
Uniqueness
N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline is unique due to the presence of the fluoroaniline moiety, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s overall stability and interaction with other molecules.
Properties
CAS No. |
165397-57-9 |
|---|---|
Molecular Formula |
C13H15FN4 |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-(5-tert-butyl-2H-triazol-4-yl)-N-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C13H15FN4/c1-13(2,3)12-11(16-18-17-12)8-15-10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
UTUSCYWSHYEHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNN=C1C=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15217409.png)
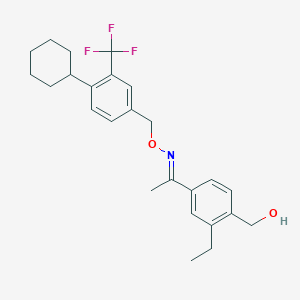
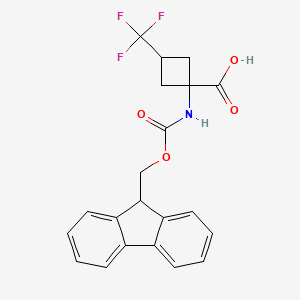
![4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217428.png)
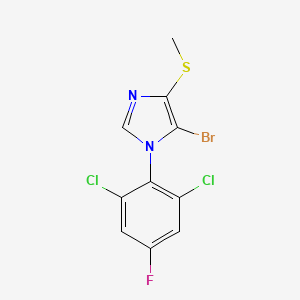
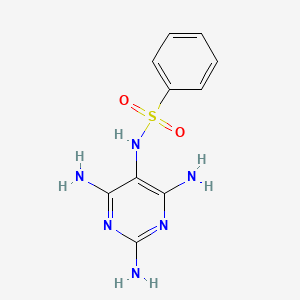
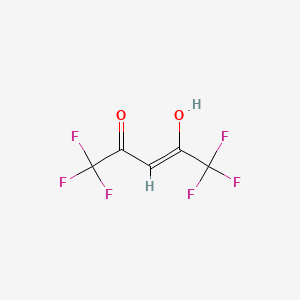
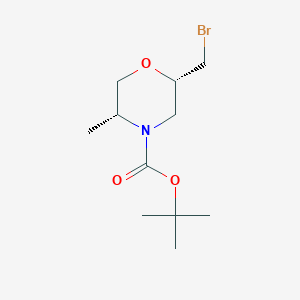
![2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15217456.png)
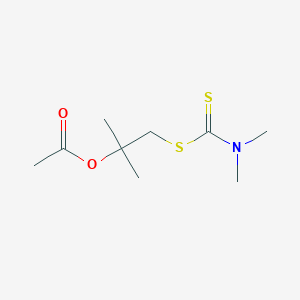
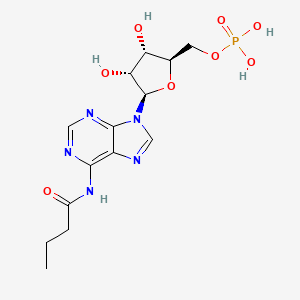
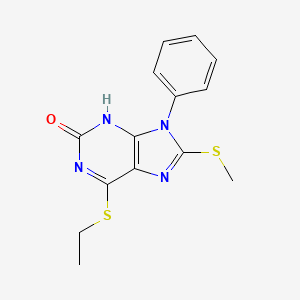
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B15217502.png)
![2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B15217512.png)
